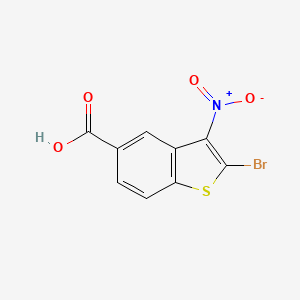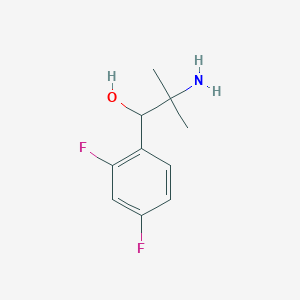
1-メチル-4-(4-(キノキサリン-2-イルオキシ)ピペリジン-1-カルボニル)ピロリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, a piperidine ring, and a quinoxaline moiety.
科学的研究の応用
1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
準備方法
The synthesis of 1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the quinoxaline derivative. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the formation of the pyrrolidin-2-one core through cyclization reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
化学反応の分析
1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring to its corresponding dihydroquinoxaline derivatives.
作用機序
The mechanism of action of 1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the pyrrolidin-2-one core contributes to its overall stability and bioavailability .
類似化合物との比較
1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide: This compound also features a quinoxaline moiety and has been studied for its kinase inhibitory activity.
1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one: Known for its antimicrobial activity, this compound shares structural similarities with the quinoxaline and piperidine rings.
特性
IUPAC Name |
1-methyl-4-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-22-12-13(10-18(22)24)19(25)23-8-6-14(7-9-23)26-17-11-20-15-4-2-3-5-16(15)21-17/h2-5,11,13-14H,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESQHIATVMSOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2548443.png)
![3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea](/img/structure/B2548445.png)

![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)
![2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2548449.png)
![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)




![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)
![ethyl 4-({[(furan-2-yl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2548461.png)


